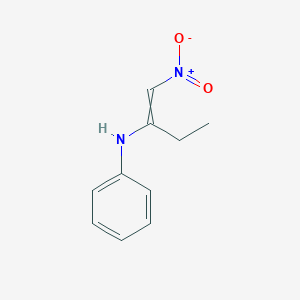
N-(1-Nitrobut-1-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Nitrobut-1-en-2-yl)aniline: is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a butenyl chain. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Nitrobut-1-en-2-yl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of aniline using nitric acid in the presence of sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, play a crucial role in determining the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. These processes often use continuous flow reactors to ensure consistent product quality and high yield. The choice of nitrating agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-Nitrobut-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like zinc dust, tin chloride, and iron powder are used in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of N-(1-Aminobut-1-en-2-yl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
N-(1-Nitrobut-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Nitrobut-1-en-2-yl)aniline involves its interaction with molecular targets through its nitro and aniline groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(1-Nitrobut-1-en-2-yl)benzene: Similar structure but lacks the aniline group.
N-(1-Nitrobut-1-en-2-yl)phenol: Similar structure but contains a phenol group instead of an aniline group.
N-(1-Nitrobut-1-en-2-yl)toluidine: Similar structure but contains a methyl group on the benzene ring.
Uniqueness
N-(1-Nitrobut-1-en-2-yl)aniline is unique due to the presence of both nitro and aniline groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
98294-09-8 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(1-nitrobut-1-en-2-yl)aniline |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(8-12(13)14)11-10-6-4-3-5-7-10/h3-8,11H,2H2,1H3 |
InChI Key |
XHVGBUWSVZCCFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C[N+](=O)[O-])NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















